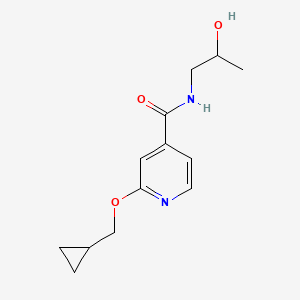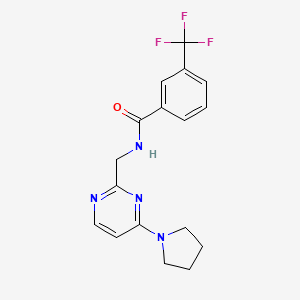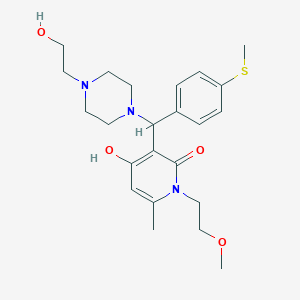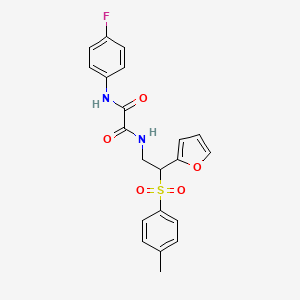
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various methodologies, including one-step reactions from methyl anthranilate with aryl-oxadiazolines or aryl-oxadiazoline-thiones, showcasing the versatility and potential routes for synthesizing complex benzamides and isoquinolines. These processes highlight the potential synthetic routes that could be applied to the target compound (Chau, Saegusa, & Iwakura, 1982).
Molecular Structure Analysis
Molecular structure determination, such as X-ray diffraction studies, plays a crucial role in understanding the conformational features of similar compounds. This analysis aids in the elucidation of the molecular geometry, which is essential for predicting the reactivity and interactions of the compound (Osyanin, Ivleva, Rybakov, & Klimochkin, 2015).
Chemical Reactions and Properties
Research into the chemical reactivity of similar compounds has shown various reactions, including redox-neutral annulations, which could offer insights into the chemical behavior of the target molecule. Such reactions are pivotal for the functionalization and further derivatization of the core structure (Wu, Sun, Zhang, Yang, Yao, & Lin, 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the application and handling of the compound. Studies on similar compounds provide a foundation for understanding how structural variations influence these properties, which is essential for practical applications (Cui, Li, Chen, & Song, 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for undergoing specific transformations, are critical for developing synthetic routes and applications. Investigations into similar compounds' reactivity and stability offer valuable insights into the chemical properties that could be expected for the target compound (Zhou, Song, Zhang, & Fan, 2022).
Aplicaciones Científicas De Investigación
Rhodium-Catalyzed Oxidative Coupling
A study by Song et al. (2010) demonstrated a high-yield synthesis of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides using Ag2CO3 as an optimal oxidant, facilitated by [RhCp*Cl2]2 as a catalyst. This process is significant for generating complex polycyclic amides, illustrating the potential for creating structurally related compounds to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide for various applications, including material science and pharmacology (Song et al., 2010).
Cobalt-Catalyzed Carbonylation
Grigorjeva and Daugulis (2014) developed a method for direct carbonylation of aminoquinoline benzamides, using oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst. This method's ability to tolerate various functional groups while carbonylating benzoic and acrylic acid derivatives showcases a pathway for modifying benzamide structures, potentially leading to new derivatives with varied applications (Grigorjeva & Daugulis, 2014).
Synthesis of Isoquinolinones
The work by Wu et al. (2016) on the Rh(III)-catalyzed redox-neutral annulation of primary benzamides with diazo compounds highlights an efficient protocol to isoquinolinones. This method's functional group tolerability and scalability offer insights into synthesizing complex heterocyclic compounds, which could include derivatives of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide, with potential biological activity (Wu et al., 2016).
Selective Synthesis of Isoquinolines
Kuai et al. (2017) explored the use of picolinamide as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines. This method's regioselectivity and good functional group tolerance provide a novel approach to synthesizing isoquinoline derivatives, potentially applicable to the synthesis of complex molecules similar to the compound of interest (Kuai et al., 2017).
Propiedades
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)12-26-18-8-7-17(11-14(18)6-9-19(26)27)25-20(28)15-4-3-5-16(10-15)21(22,23)24/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIRGTQPLNLXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2482010.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)



![4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2482019.png)
![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)



![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)


